Cas no 2680869-10-5 (1-Acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid)

1-Acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2680869-10-5
- EN300-28275972
- 1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
- 1-Acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
-
- インチ: 1S/C12H13NO4/c1-8(14)13-4-5-17-7-10-3-2-9(12(15)16)6-11(10)13/h2-3,6H,4-5,7H2,1H3,(H,15,16)
- InChIKey: YBZSILVPRRRHBD-UHFFFAOYSA-N
- ほほえんだ: O1CC2C=CC(C(=O)O)=CC=2N(C(C)=O)CC1
計算された属性
- せいみつぶんしりょう: 235.08445790g/mol
- どういたいしつりょう: 235.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 66.8Ų
1-Acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28275972-1.0g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
Enamine | EN300-28275972-5.0g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 | |
Enamine | EN300-28275972-0.1g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
Enamine | EN300-28275972-0.5g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
Enamine | EN300-28275972-10g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 10g |
$5590.0 | 2023-09-09 | ||
Enamine | EN300-28275972-0.05g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
Enamine | EN300-28275972-2.5g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
Enamine | EN300-28275972-5g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 5g |
$3770.0 | 2023-09-09 | ||
Enamine | EN300-28275972-1g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 1g |
$1299.0 | 2023-09-09 | ||
Enamine | EN300-28275972-0.25g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 |
1-Acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid 関連文献
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2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
1-Acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acidに関する追加情報
Introduction to 1-Acetyl-1,2,3,5-Tetrahydro-4,1-Benzoxazepine-8-Carboxylic Acid
The compound 1-Acetyl-1,2,3,5-Tetrahydro-4,1-Benzoxazepine-8-Carboxylic Acid, identified by the CAS number 2680869-10-5, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzoxazepines, which are heterocyclic compounds with a fused benzene ring and a seven-membered ring containing oxygen and nitrogen atoms. The structure of this compound is characterized by an acetyl group attached to the tetrahydrobenzoxazepine ring system and a carboxylic acid group at the 8-position.
The synthesis of this compound involves a series of carefully designed reactions that highlight the versatility of benzoxazepine derivatives. Recent studies have shown that such compounds can be synthesized through various methods, including cyclization reactions and coupling techniques. The acetyl group in this molecule plays a crucial role in modulating its physical and chemical properties. For instance, it contributes to the compound's solubility and stability under different conditions.
One of the most interesting aspects of this compound is its potential application in pharmaceutical research. Benzoxazepines have been explored for their pharmacological activities in various therapeutic areas. Recent research has focused on their anti-inflammatory properties and their ability to modulate certain cellular pathways. The presence of the carboxylic acid group in this compound makes it a promising candidate for further exploration in drug development.
In addition to its pharmacological applications, this compound has also been studied for its role in material science. The tetrahydrobenzoxazepine core provides a rigid framework that can be utilized in designing advanced materials with specific mechanical or electronic properties. Researchers have recently investigated its potential as a building block for constructing supramolecular assemblies and functional polymers.
The structural uniqueness of 1-Acetyl-1,2,3,5-Tetrahydro-4,1-Benzoxazepine-8-Carboxylic Acid makes it an excellent model for studying molecular recognition and self-assembly processes. Its ability to form hydrogen bonds due to the carboxylic acid group has been exploited in designing stimuli-responsive materials. These materials can exhibit reversible changes in their properties upon exposure to external stimuli such as temperature or pH.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the conjugated system within the benzoxazepine ring significantly influences its electronic properties. This understanding has paved the way for its application in optoelectronic devices where precise control over electronic transitions is essential.
In conclusion, 1-Acetyl-1,2,3,5-Tetrahydro-4,1-Benzoxazepine-8-Carboxylic Acid (CAS No: 2680869-10-5) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for both fundamental research and applied studies. As ongoing research continues to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in various fields of science and technology.
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